3-Amino-4-((3-methyloxetan-3-YL)methoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene and CymitQuimica offer bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and various catalysts .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. Detailed information on the products formed is often proprietary and may require further research .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile include:
- 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzamide
- 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzoic acid
Uniqueness
What sets this compound apart is its unique combination of reactivity and selectivity, which makes it particularly valuable for advanced applications in various fields .
Eigenschaften
Molekularformel |
C12H14N2O2 |
---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-amino-4-[(3-methyloxetan-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-12(6-15-7-12)8-16-11-3-2-9(5-13)4-10(11)14/h2-4H,6-8,14H2,1H3 |
InChI-Schlüssel |
ADOQSKIRJWWKLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COC2=C(C=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.